1,2-苯并异噻唑-3-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

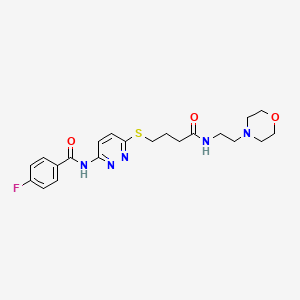

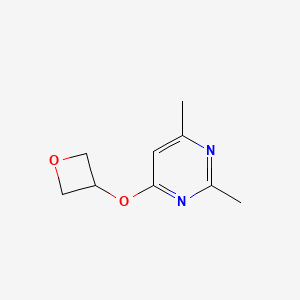

1,2-Benzisothiazole-3-acetamide is a chemical compound that contains 22 bonds in total, including 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amide (aliphatic), and 1 Isothiazole .

Synthesis Analysis

Benzothiazole derivatives have been synthesized for various purposes. For instance, 14 new benzothiazoles were designed and synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives through a multi-step procedure . A simple method for the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, an interesting precursor for the preparation of a series of 3,5-disubstituted benzoxazoles, was also described .

Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazole-3-acetamide was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR and IR spectroscopy, and mass spectrometry . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

There are several synthetic protocols for the synthesis of 3-substituted 1,2-benzisoxazoles . Pentane-2,4-dione reacts with 3-chloro-1,2-benzisothiazole in the presence of sodium ethoxide to form 2-acetyl-3-aminobenzo .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Benzisothiazole-3-acetamide can be found in the databases of the European Chemical Agency (ECHA) .

科学研究应用

- 1,2-Benzisothiazole-3-acetamide derivatives have shown potential as analgesics . Researchers investigate their ability to alleviate pain through interactions with specific receptors or modulation of pain pathways.

- Some 1,2-benzisothiazole derivatives exhibit anticonvulsant properties . Scientists explore their effects on neuronal excitability and seizure control, aiming to develop novel antiepileptic drugs.

- Certain 1,2-benzisothiazole compounds have demonstrated antipsychotic activity . Investigations focus on their impact on neurotransmitter systems and receptor binding profiles.

- Researchers study 1,2-benzisothiazole derivatives for their potential as anticancer agents . These compounds may inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways.

- 1,2-Benzisothiazole-3-acetamide derivatives are evaluated for antimicrobial efficacy . Their antibacterial and antifungal properties could lead to new therapeutic agents.

- These compounds exhibit affinity for serotonergic and dopaminergic receptors . Investigating their binding profiles helps understand their neurological effects.

Analgesic Properties

Anticonvulsant Activity

Antipsychotic Potential

Anticancer Research

Antimicrobial Applications

Serotonergic and Dopaminergic Receptor Affinity

Additionally, while not directly related to 1,2-benzisothiazole-3-acetamide, it’s worth noting that acrylate copolymers containing 3-oxo-N-allyl-1,2-benzisothiazole-2(3H)-carboxamide monomers have been synthesized for various applications . These copolymers find use in materials science, coatings, and adhesives.

作用机制

Target of Action

1,2-Benzisothiazole-3-acetamide, also known as Benzisothiazolinone (BIT), is an organic compound that is widely used as a preservative and antimicrobial . The primary targets of BIT are microorganisms such as bacteria, fungi, and yeasts . It acts as a microbicide and fungicide, inhibiting the growth of these organisms .

Mode of Action

BIT’s mode of action is primarily as a microbicide and fungicide . It interacts with the microorganisms, disrupting their normal functions and preventing their growth

Biochemical Pathways

The biochemical pathways affected by BIT are those involved in the growth and reproduction of microorganisms . By inhibiting these pathways, BIT prevents the proliferation of bacteria, fungi, and yeasts, thereby acting as a preservative .

Pharmacokinetics

It is known that bit is used in concentrations between 50 and 500 ppm in various applications . Its bioavailability would depend on the specific application and the environment in which it is used.

Result of Action

The result of BIT’s action is the inhibition of growth of microorganisms, thereby preserving the integrity of the products in which it is used . This includes a wide range of products such as emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions .

Action Environment

The action of BIT can be influenced by environmental factors such as temperature, pH, and the presence of other substances . For example, in paints, it is commonly used alone or as a mixture with methylisothiazolinone . The efficacy and stability of BIT can also be affected by these factors.

未来方向

Benzisoxazole derivatives have shown promising results in the treatment of Alzheimer’s disease . They have also been used as precursors for the preparation of previously inaccessible 3,5-disubstituted 1,2-benzisoxazoles . These findings suggest that benzisoxazole derivatives, including 1,2-Benzisothiazole-3-acetamide, may have potential applications in drug discovery and development.

属性

IUPAC Name |

2-(1,2-benzothiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVKQLQOVISMEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzisothiazole-3-acetamide | |

CAS RN |

29273-65-2 |

Source

|

| Record name | 2-(1,2-benzisothiazol-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2437099.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2437101.png)

![2-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437102.png)

![N-(3,4-dichlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2437103.png)

![8-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2437104.png)

![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile](/img/structure/B2437111.png)